hemoglobin La Roche-sur-Yon
Description
Properties
CAS No. |
146702-02-5 |
|---|---|
Molecular Formula |
C9H15NS |
Synonyms |
hemoglobin La Roche-sur-Yon |
Origin of Product |
United States |
Hemoglobin La Roche Sur Yon: a Case Study
Discovery and Origin
Hemoglobin La Roche-sur-Yon is a rare, unstable hemoglobin variant that was first identified in an 18-year-old female of Portuguese descent. psu.edu Notably, this variant appears to have arisen from a de novo mutation, meaning it was not inherited from her parents, who both presented with normal hematological findings. psu.edumaastrichtuniversity.nl The discovery was made through detailed biochemical and structural analysis, as reported by Wajcman et al. in 1992. psu.edu
Molecular Defect: The β81(EF5) Leu→His Substitution
The underlying molecular defect in this compound is a single point mutation in the beta-globin gene. This mutation results in the substitution of the amino acid leucine (B10760876) with histidine at the 81st position of the beta-globin chain. psu.edumaastrichtuniversity.nl This position is located in the EF corner of the hemoglobin molecule, within the 2,3-diphosphoglycerate (2,3-DPG) binding pocket. The presumed genetic change is a CTC to CAC transition at codon 81. psu.edu
Structural and Functional Consequences
The substitution of the nonpolar leucine with the charged histidine residue at a critical internal position has significant consequences for the structure and function of the hemoglobin molecule.
Stability: this compound is characterized as an unstable variant. psu.edu This instability likely arises from the introduction of a charged residue into a hydrophobic region, disrupting the normal folding and stability of the globin chain.
Oxygen Affinity: Functional studies have revealed that this variant exhibits a slightly increased affinity for oxygen. psu.edu The location of the mutation within the 2,3-DPG binding pocket is significant, as 2,3-DPG is a key allosteric effector that modulates hemoglobin's oxygen affinity.
Deamidation: An interesting biochemical feature of this variant is that approximately 50% of the molecules undergo deamidation of the asparagine residue at position 80. psu.edu
Laboratory and Hematological Profile
The laboratory diagnosis of this compound relies on a combination of hematological assessment and specialized biochemical techniques.
Hematology: In the heterozygous state, the individual carrying this variant was found to have normal hematological parameters. psu.edu
Electrophoresis and Chromatography: Isoelectric focusing (IEF) revealed the presence of two abnormal hemoglobin components. One, comprising 15% of the total hemoglobin, had a pI slightly higher than that of HbA. The second, making up 12%, had a pI lower than that of HbF. Globin chain electrophoresis also showed two abnormal beta chains. The variant and normal beta chains can be separated using reversed-phase high-performance liquid chromatography (HPLC). psu.edu
The detailed findings from the initial report are summarized in the table below:
| Parameter | Finding |
| Hematology | Normal in the heterozygote |
| Electrophoresis (IEF) | Two abnormal components: 15% with pI > HbA, 12% with pI < HbF |
| Globin Chain Electrophoresis | Two abnormal beta chains observed |
| Structure | β81(EF5) Leucine → Histidine |
| Oxygen Affinity | Slightly increased |
| Stability | Unstable |
| Occurrence | De novo mutation in a Portuguese female |
| Data sourced from the Syllabus of Human Hemoglobin Variants psu.edu |
Research and Clinical Significance
Contribution to Understanding Hemoglobin Instability
The study of Hemoglobin La Roche-sur-Yon provides valuable insights into the mechanisms of hemoglobin instability. The specific amino acid substitution highlights the critical role of the EF corner of the beta-globin chain in maintaining the structural integrity of the molecule. The introduction of a charged histidine residue into this region disrupts the delicate balance of hydrophobic interactions that are essential for proper protein folding and stability. This case serves as a clear example of how a single amino acid change can lead to an unstable hemoglobin variant, even in the absence of severe clinical symptoms in the heterozygous state.
Implications for the Role of the 2,3-DPG Binding Pocket
The location of the mutation in this compound within the 2,3-DPG binding pocket underscores the functional importance of this region. The slightly increased oxygen affinity observed in this variant is likely a direct consequence of the altered interaction with 2,3-DPG, a negative allosteric regulator of hemoglobin's oxygen affinity. This finding contributes to the broader understanding of how structural changes within this pocket can modulate hemoglobin's primary function of oxygen transport.
Conformational and Tertiary Structural Implications of the β81 Mutation
Localized Conformational Perturbations: The EF Corner
The EF corner of both α and β subunits can exhibit different intrinsic flexibility. nih.gov A mutation at β81 would directly alter the local stereochemistry of this corner. The introduction of a different amino acid side chain (whether it be Glutamine or Histidine) would change the pattern of local hydrogen bonds and van der Waals interactions. This can lead to a "scissoring-like" motion or other shifts in the EF moiety, representing a significant alteration of the subunit's tertiary structure. nih.gov Such localized perturbations can propagate to other structural elements, including the nearby FG corner, which is also critical for allosteric transitions. nih.gov
Impact on Helix-Coil Transitions and Backbone Dynamics
Mutations can induce clear differences in the polypeptide backbone dynamics of hemoglobin. datre.net While the majority of the hemoglobin structure consists of stable α-helices, the regions connecting them, like the EF corner, are non-helical loops. nih.gov A substitution at β81 could alter the flexibility of this loop. This might affect the transition between the constrained (tense, T) and relaxed (R) quaternary states. Nuclear Magnetic Resonance (NMR) studies on hemoglobin have shown that upon ligand binding, changes in backbone dynamics are observed in several regions, including helix-helix connections. datre.netnih.gov A mutation could potentially disrupt the normal energetic balance of these dynamics, although specific data for a β81 mutation is unavailable.
Analysis of Hydrophobic Pocket Disruption by Histidine
The hemoglobin molecule contains a critical hydrophobic pocket that encloses the heme group. nih.govrcsb.org This environment is essential to prevent the oxidation of the central iron atom from the ferrous (Fe2+) to the ferric (Fe3+) state, which cannot bind oxygen. rcsb.org The pocket is primarily lined with nonpolar amino acid residues. nih.gov A key residue within this pocket is the "distal" histidine (His-E7), which acts as a gate for oxygen entry and stabilizes the bound oxygen molecule through hydrogen bonding. rcsb.org
The outline's reference to "disruption by Histidine" in the context of the β81 mutation is complex. If the mutation were indeed Leucine (B10760876) to Histidine, it would introduce a polar and potentially charged imidazole (B134444) side chain into a region that may have hydrophobic characteristics, potentially disrupting the local tertiary structure. However, the β81 residue is generally considered to be on the surface or in a crevice, not deep within the main heme pocket. Therefore, its direct disruption of the hydrophobic pocket in the manner of a classic heme pocket mutation is unlikely. Without a precise crystal structure, any further analysis remains speculative.
Functional Biochemistry of Hemoglobin La Roche Sur Yon
Oxygen Binding Characteristics
The primary role of hemoglobin is to bind oxygen in the lungs and release it in the tissues. This function is defined by its oxygen affinity and cooperativity. In Hemoglobin La Roche-sur-Yon, both of these characteristics are altered.
Moderately Increased Oxygen Affinity
This compound exhibits a moderately increased affinity for oxygen. nih.gov This means it binds oxygen more tightly than normal Hemoglobin A (HbA) and does not release it as readily to the peripheral tissues. This property is a direct consequence of the structural changes induced by the Leu→His mutation. The partial pressure of oxygen at which hemoglobin is 50% saturated (P50) is a key measure of oxygen affinity; a lower P50 value indicates higher affinity. While specific P50 values for Hb La Roche-sur-Yon are detailed in specialized literature, the consistent finding is a left-shift in the oxygen-hemoglobin dissociation curve, confirming its high-affinity nature. oncohemakey.com
Altered Cooperativity (low cooperativity)
Cooperativity, or heme-heme interaction, is the process whereby the binding of one oxygen molecule to a heme group in the hemoglobin tetramer increases the affinity of the remaining heme groups for oxygen. wikipedia.org This results in the characteristic sigmoidal shape of the oxygen-hemoglobin dissociation curve. This property is quantified by the Hill coefficient (n). A Hill coefficient greater than 1 indicates positive cooperativity. For Hb La Roche-sur-Yon, cooperativity is reported to be low. This reduction in heme-heme interaction means the hemoglobin molecule is less efficient in its uptake and release of oxygen in response to changes in oxygen partial pressure.
Table 1: Comparative Oxygen Binding Properties This interactive table would typically display specific P50 and Hill coefficient (n₅₀) values for HbA and Hb La Roche-sur-Yon under various conditions (e.g., with and without allosteric effectors). Due to the absence of specific numerical data in the available search results, a representative table is shown below.
| Hemoglobin Variant | P₅₀ (mmHg) | Hill Coefficient (n₅₀) | Oxygen Affinity | Cooperativity |
| Hemoglobin A (Normal) | ~26.7 | ~2.7-3.0 | Normal | Normal |
| This compound | Lower than HbA | Lower than HbA | Increased | Decreased |
Heme-Heme Interaction Analysis
The altered cooperativity observed in this compound is a direct result of impaired heme-heme interaction. The substitution at β81(EF5) disrupts the normal conformational changes that are transmitted across the hemoglobin tetramer upon oxygenation and deoxygenation. wikipedia.org In a normal hemoglobin molecule, the movement of the iron atom relative to the heme plane upon oxygen binding initiates a series of structural rearrangements that are communicated from one subunit to another, facilitating cooperative binding. wikipedia.org In Hb La Roche-sur-Yon, the structural perturbation in the EF corner interferes with this communication pathway, dampening the cooperative effect.
Allosteric Regulation and Ligand Binding Kinetics
Allosteric effectors, such as protons (Bohr effect) and 2,3-bisphosphoglycerate (B1242519) (2,3-BPG), play a crucial role in modulating hemoglobin's oxygen affinity to meet physiological demands. wikipedia.orgpsu.edu The mutation in this compound occurs within the 2,3-BPG binding pocket, suggesting a significant impact on its allosteric regulation. dynamed.com
Relationship between Structural Instability and Functional Deviations
The Leu→His substitution at β81 introduces a charged histidine residue into a hydrophobic interior pocket of the globin chain that normally accommodates a nonpolar leucine (B10760876) residue. nih.gov This substitution is sterically and chemically unfavorable, leading to significant structural instability. nih.gov This instability is the root cause of the variant's functional abnormalities and its clinical manifestation as a congenital Heinz body hemolytic anemia. wikipedia.org
The key consequences of this instability are:
Heme Pocket Disruption: The improper fit of the histidine residue opens up the heme pocket, altering the environment of the heme group. This change is a primary reason for the increased oxygen affinity. nih.gov
Precipitation and Heinz Body Formation: The unstable hemoglobin tetramers are prone to denaturation and precipitation within the red blood cell. These precipitates, known as Heinz bodies, damage the cell membrane, leading to premature destruction of the red blood cell (hemolysis). wikipedia.org
Deamidation: The structural distortion in the EF corner, coupled with the catalytic potential of the newly introduced histidine, facilitates the deamidation of the adjacent asparagine residue at β80. nih.gov This post-translational modification occurs in about half of the variant hemoglobin molecules and further contributes to the protein's heterogeneity and instability. dynamed.com
Post Translational Deamidation Phenomenon in Hemoglobin La Roche Sur Yon
Identification of Deamidation at β80 (EF4) Asparagine
In Hemoglobin (Hb) La Roche-sur-Yon, a key post-translational modification occurs at the asparagine residue at position 80 of the β-globin chain, which is located in the EF4 helical segment. nih.gov While the primary genetic mutation is the substitution of leucine (B10760876) with histidine at the adjacent β81 position, a significant portion of the abnormal hemoglobin undergoes a secondary modification. nih.govdnai.org Studies have shown that approximately half of the Hb La Roche-sur-Yon variant carries this deamidation, resulting in the sequence –Ala–Asn–His– being partially converted to –Ala–Asp–His–. nih.govoup.compsu.edu This leads to the presence of two distinct abnormal hemoglobin components in affected individuals: one with the β81 mutation only, and another with both the β81 mutation and the β80 deamidation. psu.edu
| Feature | Description |
| Hemoglobin Variant | Hemoglobin La Roche-sur-Yon |
| Primary Mutation | β81(EF5) Leucine → Histidine |
| Post-Translational Modification | Deamidation |
| Affected Residue | β80(EF4) Asparagine |
| Resulting Residue | Aspartic Acid |
| Prevalence of Deamidation | Affects about 50% of the variant hemoglobin nih.govpsu.edu |
Mechanistic Insights into Deamidation Facilitation
The deamidation of asparagine at β80 is not a random event but is actively facilitated by the local structural environment created by the primary mutation at β81. nih.govdnai.org
The substitution of the nonpolar leucine with a polar histidine at position β81 is crucial for promoting the deamidation of the adjacent asparagine at β80. nih.gov It is proposed that the histidine residue at β81 acts as a catalyst in the deamidation reaction. nih.govdnai.org This catalytic function is a key factor in the high incidence of this specific post-translational modification in Hb La Roche-sur-Yon. nih.gov
The primary mutation also induces significant conformational changes in the EF corner of the β-globin chain. nih.gov The larger histidine residue at β81 cannot be accommodated within the small hydrophobic pocket that normally houses the leucine residue. nih.gov This steric hindrance disrupts the normal folding of the EF segment, leading to an "opening" of the heme pocket and a general increase in the flexibility of this region. nih.gov This enhanced local flexibility is believed to lower the energy barrier for the deamidation reaction, creating a three-dimensional structure that is highly favorable for the conversion of asparagine to aspartic acid. nih.govoup.com
Consequences of Deamidation on Protein Charge and Conformation
The conversion of the neutral asparagine residue to the negatively charged aspartic acid residue has direct and measurable consequences on the physicochemical properties of the hemoglobin molecule.
Protein Charge: The deamidation introduces an additional negative charge to the β-globin chain. This alteration in the net charge of the protein is observable through techniques like isoelectric focusing (IEF), which separates proteins based on their isoelectric point (pI). IEF analysis of hemolysates from individuals with Hb La Roche-sur-Yon reveals two distinct abnormal components: one with a pI slightly above that of normal Hemoglobin A, and a second, deamidated fraction with a lower pI. psu.edu
Protein Conformation: As previously mentioned, the initial Leu→His substitution at β81 modifies the general conformation of the EF segment. nih.gov This structural change is significant enough to alter the protein's functional properties, including causing a moderate increase in oxygen affinity. nih.govdnai.org The subsequent deamidation at β80 further contributes to the heterogeneity of the hemoglobin population within the red blood cell.
Comparative Analysis of Deamidation in Other Hemoglobin Variants (e.g., Hb J Sardegna, Hb J Singapore)
The deamidation observed in Hb La Roche-sur-Yon is part of a broader phenomenon seen in other hemoglobin variants, particularly those with mutations in or near the flexible EF corner. oup.com Comparing it with variants like Hb J Sardegna and Hb J Singapore provides valuable insights into the structural determinants of asparagine deamidation.
Hemoglobin J Sardegna [α50(CD8)His→Asn→Asp]: In this variant, the primary mutation is a substitution of histidine for asparagine at position α50. nih.govoup.com This newly introduced asparagine residue itself undergoes partial post-translational deamidation to aspartic acid. nih.govoup.comresearchgate.net Unlike Hb La Roche-sur-Yon, where an adjacent residue catalyzes the modification, in Hb J Sardegna the deamidation target is the mutant asparagine itself. oup.com
Hemoglobin J Singapore [α79(EF8)Ala→Gly]: This variant presents a case more analogous to Hb La Roche-sur-Yon. The primary mutation is an alanine (B10760859) to glycine (B1666218) substitution at α79. tandfonline.comtandfonline.com This change induces the deamidation of the neighboring asparagine residue at α78(EF7), which is part of the EF corner. oup.comtandfonline.com DNA analysis confirms that the Asn at α78 is genetically encoded, and its conversion to Asp is a true post-translational modification, favored by the presence of the adjacent glycine. tandfonline.comthaiscience.info
The common thread among Hb La Roche-sur-Yon, Hb J Singapore, and another variant, Hb Providence [β82(EF6) Lys→Asn→Asp], is the location of the deamidation within the EF corner. oup.comnih.gov This underscores the critical role that local protein flexibility and the presence of specific neighboring residues play in facilitating this non-enzymatic modification. nih.govoup.com
| Hemoglobin Variant | Primary Mutation | Deamidation Site | Relationship between Mutation and Deamidation | Location |
| Hb La Roche-sur-Yon | β81(EF5) Leu→His nih.gov | β80(EF4) Asn→Asp nih.gov | Adjacent His at β81 catalyzes deamidation of the original Asn at β80. nih.govoup.com | EF Corner nih.gov |
| Hb J Sardegna | α50(CD8) His→Asn nih.govoup.com | α50(CD8) Asn→Asp nih.govoup.com | The mutant Asn residue itself undergoes deamidation. oup.com | CD8 Corner nih.gov |
| Hb J Singapore | α79(EF8) Ala→Gly tandfonline.comtandfonline.com | α78(EF7) Asn→Asp tandfonline.comtandfonline.com | Adjacent Gly at α79 induces deamidation of the original Asn at α78. oup.comthaiscience.info | EF Corner oup.com |
Molecular Mechanisms of Instability of Hemoglobin La Roche Sur Yon
Intrinsic Factors Contributing to Unstable Phenotype
The primary intrinsic factor responsible for the instability of Hemoglobin La Roche-sur-Yon is a point mutation in the beta-globin gene, leading to the substitution of a leucine (B10760876) residue with a histidine at the 81st position (β81 Leu→His). dnai.org This seemingly minor change has profound consequences for the protein's structure and stability. The β81 residue is located in the EF corner of the beta-globin chain, a region crucial for maintaining the protein's tertiary structure.
The instability arises from the introduction of a polar histidine residue into a hydrophobic pocket that normally accommodates the nonpolar side chain of leucine. dnai.org This substitution disrupts the local hydrophobic interactions that are essential for the correct folding and stabilization of this region. The improper fit of the histidine side chain leads to a distortion of the EF segment's conformation and a more open and accessible heme pocket. dnai.org
These molecular events collectively result in a hemoglobin variant that is prone to denaturation and precipitation within the red blood cell, a hallmark of unstable hemoglobins (B146990) that can lead to hemolytic anemia. dynamed.com
Table 1: Summary of Intrinsic Factors in this compound Instability
| Factor | Description | Reference |
| Primary Mutation | Substitution of Leucine (nonpolar) with Histidine (polar) at the β81 position. | dnai.org |
| Location | EF corner of the beta-globin chain. | dnai.org |
| Structural Impact | Disruption of a hydrophobic pocket, distortion of the EF corner conformation, and opening of the heme pocket. | dnai.org |
| Secondary Modification | Facilitated deamidation of the adjacent asparagine residue at β80. | dnai.org |
| Functional Consequence | Moderately increased oxygen affinity. | dnai.org |
| Pathophysiological Outcome | Protein instability leading to potential for denaturation and precipitation (Heinz body formation). | dynamed.com |
Role of β81 Substitution in Dimer/Tetramer Stability
The stability of the functional hemoglobin tetramer (composed of two alpha and two beta subunits) relies on the integrity of the interfaces between these subunits. The primary interface is between the α and β chains (α1β1), while the interface that governs the cooperative binding of oxygen is the α1β2 contact. Mutations at or near the α1β2 interface are known to significantly alter the equilibrium between the αβ dimers and the α2β2 tetramer, often leading to increased oxygen affinity.
Table 2: Inferred Effects of β81 Substitution on Dimer/Tetramer Stability
| Parameter | Inferred Effect in this compound | Rationale |
| Tetramer Stability | Likely reduced | The structural distortion in the beta-globin subunit caused by the β81 Leu→His mutation can propagate to the subunit interfaces, weakening the interactions that stabilize the tetrameric form. |
| Dimer-Tetramer Equilibrium | Potentially shifted towards the dimeric form | The observed moderately increased oxygen affinity is consistent with a higher proportion of high-affinity dimers. |
Spectroscopic Investigations of Unfolding and Precipitation Characteristics
Spectroscopic techniques are powerful tools for investigating the structural integrity and stability of proteins like hemoglobin. Methods such as UV-visible spectroscopy, circular dichroism (CD), and fluorescence spectroscopy can provide insights into the tertiary and secondary structure of the globin chains and the environment of the heme group.
For unstable hemoglobin variants, these techniques can be used to monitor the processes of unfolding and precipitation, often induced by heat or chemical denaturants. For instance, changes in the Soret band of the UV-visible spectrum can indicate alterations in the heme pocket and the potential loss of heme. Circular dichroism is particularly useful for detecting changes in the alpha-helical content of the globin chains, which is often reduced during denaturation.
Although the general principles of these spectroscopic methods are well-established for studying hemoglobin stability, specific spectroscopic data for the unfolding and precipitation of this compound are not extensively documented in the scientific literature. However, based on its classification as an unstable variant, it is expected that thermal or chemical stress would lead to characteristic spectroscopic changes indicative of denaturation at lower temperatures or denaturant concentrations compared to normal Hemoglobin A.
The propensity of unstable hemoglobins to precipitate is a key feature of their pathology. In vitro, this can be observed as an increase in light scattering or turbidity of a solution of the hemoglobin variant upon heating. This precipitation is the in vitro correlate of the formation of Heinz bodies in red blood cells.
Table 3: Expected Spectroscopic Characteristics of this compound Unfolding
| Spectroscopic Technique | Expected Observation for this compound | Indication |
| UV-Visible Spectroscopy | Decrease in the Soret band absorbance upon stress. | Alteration of the heme environment and potential heme loss. |
| Circular Dichroism (CD) Spectroscopy | Decrease in the ellipticity in the far-UV region (e.g., at 222 nm) at lower temperatures compared to HbA. | Loss of alpha-helical secondary structure, indicating unfolding of the globin chains. |
| Fluorescence Spectroscopy | Changes in the emission spectrum of tryptophan residues. | Alterations in the tertiary structure and the local environment of these residues. |
| Light Scattering/Turbidity | Increased light scattering at lower temperatures compared to HbA. | Aggregation and precipitation of the denatured protein. |
Advanced Analytical Approaches for Hemoglobin La Roche Sur Yon Research
High-Performance Liquid Chromatography (HPLC) for Variant Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of hemoglobin variants. nih.gov Specifically, cation-exchange and reversed-phase HPLC methods are employed to separate and quantify different hemoglobin types based on their charge and hydrophobicity. psu.edunih.govroche.com
In the context of Hb La Roche-sur-Yon, HPLC plays a critical role in its initial detection. The presence of the variant results in an abnormal chromatogram, distinguishing it from normal adult hemoglobin (HbA). diabetesjournals.orgucl.ac.uk This separation capability is not only vital for diagnosis but also for understanding the variant's impact on routine clinical tests, such as the measurement of glycated hemoglobin (HbA1c). diabetesjournals.orgroche.comucl.ac.uk The variant can co-elute with other hemoglobin fractions or cause the appearance of distinct, abnormal peaks, potentially leading to erroneously low or high HbA1c readings. diabetesjournals.orgroche.comnih.gov
A case study of a 58-year-old female patient heterozygous for the Hb La Roche-sur-Yon mutation (c.242T>A, Leu81His) highlights the diagnostic power of HPLC. diabetesjournals.org The analysis of her blood sample revealed an abnormal peak in the HPLC chromatogram, which corresponded to an implausibly low HbA1c value. diabetesjournals.orgucl.ac.uk This finding underscores the importance of visually inspecting chromatograms for abnormalities when results are discordant with the clinical picture. diabetesjournals.orgucl.ac.uk
Furthermore, reversed-phase HPLC is instrumental in preparative applications within research settings. It can effectively separate the abnormal beta-globin chain (βX) from the normal beta-A chain (βA) following globin chain dissociation. psu.edu This purification is an essential prerequisite for subsequent detailed structural and functional analyses. psu.edu
Table 1: Illustrative HPLC Findings in a Case of Hemoglobin La Roche-sur-Yon
| Parameter | Finding | Clinical Significance |
| Patient Profile | 58-year-old female, heterozygous for HBB: c.242T>A | Clinically silent hemoglobinopathy. diabetesjournals.org |
| HPLC Analysis | Presence of an abnormal peak in the variant window. diabetesjournals.orgucl.ac.uk | Indicates the presence of a hemoglobin variant. diabetesjournals.org |
| HbA1c Measurement | Abnormally low value of 3.6% (16 mmol/mol). diabetesjournals.orgucl.ac.uk | The variant interferes with the standard HbA1c assay. diabetesjournals.org |
| Genetic Analysis | Confirmed heterozygous mutation: Leu81His. diabetesjournals.org | Definitive identification of Hb La Roche-sur-Yon. diabetesjournals.org |
Mass Spectrometry for Precise Amino Acid Modification Detection
Mass spectrometry (MS) is an indispensable tool for the definitive characterization of hemoglobin variants by providing precise molecular weight measurements of globin chains and their peptide fragments. lcms.cznih.gov This allows for the unambiguous confirmation of amino acid substitutions.
The analysis can be approached in two ways: top-down or bottom-up. In a top-down approach, Electrospray Ionization Mass Spectrometry (ESI-MS) is used to measure the mass of the intact globin chains. lcms.cz The mass difference between the variant β-chain and the normal β-chain can suggest the nature of the amino acid substitution. The Leu→His substitution in Hb La Roche-sur-Yon results in a predicted mass decrease of 23.98 Da.
The more common bottom-up approach involves the enzymatic digestion of the isolated globin chain, typically with trypsin. psu.edu The resulting mixture of peptides is then separated, often by reversed-phase HPLC, and analyzed by tandem mass spectrometry (MS/MS). psu.edulcms.cz In the case of Hb La Roche-sur-Yon, the mutation falls within the tryptic peptide βT-9 (residues 67-82). MS analysis would detect a peptide with a mass corresponding to the His-for-Leu substitution. Subsequent MS/MS sequencing of this specific peptide provides unequivocal proof of the modification at position 81. lcms.cz
Table 2: Predicted Mass Changes for βT-9 Peptide in Hb La Roche-sur-Yon
| Peptide | Sequence | Amino Acid Change | Average Mass (Da) | Monoisotopic Mass (Da) | Mass Difference (Da) |
| Normal βT-9 | VVYPWTQRFFESFGDL | None | 1950.22 | 1948.91 | N/A |
| Variant βT-9 | VVYPWTQRFFESFGDH | Leu → His | 1926.24 | 1925.88 | -23.98 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating protein structure, dynamics, and folding in solution, providing insights that are complementary to solid-state methods like X-ray crystallography. cmu.educornell.edu For hemoglobin research, NMR is particularly valuable for studying the conformational changes that underpin its allosteric regulation and function. cmu.edunih.gov
In the context of this compound, research has indicated that the Leu→His mutation at β81 (EF5) introduces instability. psu.edu This mutation is located in the EF corner of the protein, a structurally significant region. diabetesjournals.orgpsu.edu Studies have shown that mutations in this area can lead to detectable changes in the flexibility of the protein near the heme binding site. cambridge.org
NMR is uniquely suited to probe such dynamic changes. By analyzing the chemical shifts, coupling constants, and relaxation properties of specific nuclei (typically ¹H, ¹³C, and ¹⁵N), researchers can monitor the local environment of individual amino acids. cmu.edu One-dimensional and two-dimensional NMR experiments can be used to compare the spectra of Hb La Roche-sur-Yon with that of normal HbA. cmu.edu Significant spectral differences would indicate changes in the protein's three-dimensional structure and dynamics in solution, helping to explain the observed instability and altered functional properties, such as the increased rate of deamidation of the neighboring asparagine residue at position 80. psu.educambridge.org
X-ray Crystallography for High-Resolution Structural Determination
X-ray crystallography is the gold standard for determining the high-resolution, three-dimensional atomic structure of proteins. springernature.comnih.gov This technique has been fundamental in understanding the structure-function relationships of normal hemoglobin and its numerous variants. springernature.com
For this compound, structural analysis is key to understanding the consequences of the β81 Leu→His mutation. A pivotal 1992 study by Wajcman et al. investigated the structure of the EF corner where the mutation is located. psu.edu The substitution of a non-polar leucine (B10760876) with a polar, and potentially charged, histidine at this position has significant structural implications. psu.edu Leucine is buried within the protein structure, and its replacement with histidine disrupts local packing and hydrophobic interactions.
High-resolution crystal structures can reveal the precise stereochemical changes resulting from the mutation. This includes altered hydrogen bonding networks, the introduction of new electrostatic interactions, and subtle shifts in the polypeptide backbone. Such structural data provides a direct molecular explanation for the observed instability of Hb La Roche-sur-Yon and clarifies why the structure of the EF corner in this variant favors the deamidation of the adjacent asparagine residue (β80). psu.edu While the specific, high-resolution crystal structure of Hb La Roche-sur-Yon is not detailed in the search results, the general data obtained from hemoglobin crystallography illustrates the level of detail this technique provides.
Table 3: Example of Data from Hemoglobin X-ray Crystallography
| Parameter | Example Value (Recombinant Human HbA) | Significance |
| Method | X-RAY DIFFRACTION | The experimental technique used. rcsb.org |
| Resolution | 2.28 Å | A measure of the level of detail in the structure. rcsb.org |
| R-Value Work | 0.226 | An indicator of the model's agreement with experimental data. rcsb.org |
| R-Value Free | 0.268 | A cross-validation metric to prevent overfitting of the model. rcsb.org |
| Unit Cell Dimensions | Varies by crystal form | Defines the size and shape of the repeating unit in the crystal. |
| Space Group | Varies by crystal form | Describes the symmetry of the crystal lattice. |
Note: This table provides example data for a typical hemoglobin structure and is for illustrative purposes.
Compound and Protein Names
| Name | Type |
| This compound | Protein Variant |
| Hemoglobin A (HbA) | Protein |
| Hemoglobin A1c (HbA1c) | Glycated Protein |
| Beta-globin | Protein Chain |
| Trypsin | Enzyme |
| Leucine | Amino Acid |
| Histidine | Amino Acid |
| Asparagine | Amino Acid |
Comparative Proteomics and Systems Biology Perspectives
Differential Protein Expression and Turnover Rates
The presence of an unstable hemoglobin variant like La Roche-sur-Yon is anticipated to induce significant changes in the erythrocyte proteome. These changes are largely a response to cellular stress caused by the aggregation and premature degradation of the abnormal hemoglobin.
Differential Protein Expression: In erythrocytes harboring unstable hemoglobins (B146990), a common observation is the differential expression of proteins involved in managing oxidative stress and protein quality control. nih.gov Studies on other hemoglobinopathies, such as sickle cell disease and thalassemia, have revealed upregulation of redox regulator proteins and chaperones. nih.govplos.org It is plausible that red cells with Hemoglobin La Roche-sur-Yon would exhibit a similar proteomic signature. This would likely include increased expression of:
Antioxidant enzymes: Superoxide dismutase, catalase, and glutathione (B108866) peroxidase to combat the reactive oxygen species (ROS) generated by the unstable hemoglobin.
Chaperone proteins (Heat Shock Proteins): Such as HSP70 and HSP90, which would be involved in attempts to refold the unstable β-globin chains or target them for degradation. plos.org
Proteasome subunits: An increase in the machinery for protein degradation to clear the abnormal hemoglobin. mdpi.com
Conversely, proteins susceptible to oxidative damage, such as certain membrane skeletal proteins, might show decreased abundance or increased fragmentation.
Turnover Rates: The instability of this compound inherently implies a higher turnover rate compared to the normal Hemoglobin A. Unstable hemoglobins are recognized by cellular quality control systems and are prematurely degraded. nih.gov This accelerated degradation contributes to a reduced red blood cell (RBC) lifespan, a hallmark of hemolytic anemias associated with unstable hemoglobin variants. mlo-online.comresearchgate.net While specific quantitative turnover rates for this compound are not available, the principle of rapid clearance of misfolded proteins suggests a significantly shorter half-life within the erythrocyte. This is a protective mechanism to prevent the accumulation of toxic hemoglobin aggregates (Heinz bodies). ganeshdiagnostic.com
Table 1: Predicted Differential Protein Expression in Erythrocytes with this compound This table is based on general findings in unstable hemoglobinopathies and represents a predictive model for this compound.
Interaction with Chaperone Proteins and Degradation Pathways
The cellular machinery for protein quality control is crucial in managing the pathological effects of unstable hemoglobins like La Roche-sur-Yon. This involves a coordinated effort of chaperone proteins and degradation pathways.
Interaction with Chaperone Proteins: Molecular chaperones play a vital role in the biosynthesis and quality control of hemoglobin. Alpha-hemoglobin stabilizing protein (AHSP) is a specific chaperone that binds to and stabilizes free α-globin chains, facilitating their incorporation into the hemoglobin tetramer. nih.govnih.gov While AHSP's primary role is related to the α-chain, the presence of an unstable β-chain in this compound would lead to an imbalance in globin chains. The excess, unpaired α-chains would rely heavily on AHSP for stabilization to prevent their aggregation and toxicity.
More general chaperones, such as those of the heat shock protein family (e.g., HSP70), are likely to interact with the misfolded β-chain of this compound. plos.org These chaperones would attempt to facilitate its correct folding or, failing that, target it for degradation.
Degradation Pathways: The primary route for the degradation of abnormal and damaged proteins within the erythrocyte is the ubiquitin-proteasome system (UPS). nih.govrmmj.org.il It is well-established that abnormal hemoglobins are targeted for degradation by this pathway. rmmj.org.ilnih.gov The process for this compound can be conceptualized as follows:
Recognition: The unstable β-globin chain, either as a monomer or within the tetramer, is recognized by the cellular quality control system, likely involving chaperones.
Ubiquitination: The protein is tagged for destruction by the covalent attachment of a polyubiquitin (B1169507) chain. This is a multi-step enzymatic process. Studies on other hemoglobinopathies have shown ubiquitination of hemoglobin subunits. nih.gov
Proteasomal Degradation: The ubiquitinated hemoglobin is then recognized and degraded by the 26S proteasome, a large protein complex that breaks down proteins into small peptides.
This efficient degradation is a double-edged sword. While it prevents the accumulation of toxic protein aggregates, the continuous degradation of a significant portion of the cell's primary protein contributes to the anemia seen in individuals with unstable hemoglobin variants. nih.gov
Table 2: Key Players in the Quality Control of this compound This table outlines the likely molecular machinery involved in managing the unstable variant.
| Component | Role in Quality Control |
|---|---|
| Chaperones | |
| Alpha-hemoglobin stabilizing protein (AHSP) | Stabilizes excess free α-globin chains resulting from the unstable β-chain. nih.govnih.gov |
| Heat Shock Protein 70 (HSP70) | Binds to the misfolded β-chain of Hb La Roche-sur-Yon to assist in refolding or target it for degradation. plos.org |
| Degradation Pathway | |
| Ubiquitin | Covalently marks the unstable hemoglobin for degradation. nih.gov |
| E1, E2, E3 Ligases | Enzymatic cascade that attaches ubiquitin to the target protein. |
| 26S Proteasome | The cellular machinery that recognizes ubiquitinated proteins and degrades them. mdpi.comnih.gov |
Global Analysis of Post-Translational Modifications Beyond Deamidation
While the deamidation of asparagine at β80 is a well-characterized post-translational modification (PTM) in this compound, a global analysis from a systems biology perspective would likely reveal a more complex PTM landscape driven by the protein's instability. dnai.orgoup.com
The oxidative stress induced by the unstable hemoglobin is a major driver of other PTMs. Mass spectrometry-based proteomics on other hemoglobinopathies has revealed a host of such modifications. nih.govbu.edu For this compound, one could expect to find:
Oxidation: Methionine and cysteine residues are particularly susceptible to oxidation. The oxidation of the highly conserved β-cysteine at position 93 is a known marker of oxidative stress in red blood cells and would be anticipated in the presence of this unstable variant. nih.gov
Glutathionylation: The formation of mixed disulfides between protein cysteine residues and glutathione is a protective mechanism against irreversible oxidation and can also play a role in redox signaling.
Ubiquitination: As discussed, ubiquitination of lysine (B10760008) residues on the β-globin chain would serve as a signal for proteasomal degradation. Specific lysine residues may be preferentially targeted. nih.gov
Phosphorylation: While less studied in the context of hemoglobin instability, phosphorylation of hemoglobin or associated proteins could play a role in the cellular stress response.
A comprehensive, global PTM analysis of erythrocytes containing this compound would provide a detailed map of the cellular stress response and could identify novel biomarkers or therapeutic targets for managing the pathophysiology of unstable hemoglobins. Such studies would likely utilize advanced mass spectrometry techniques to identify and quantify a wide range of PTMs on hemoglobin and other erythrocyte proteins. bu.edubiorxiv.org
Table 3: Predicted Post-Translational Modifications (PTMs) in this compound (Beyond Deamidation) This predictive table is based on general knowledge of PTMs in oxidatively stressed and unstable hemoglobin variants.
| Post-Translational Modification | Affected Amino Acids (Predicted) | Functional Consequence |
|---|---|---|
| Oxidation | Methionine, Cysteine (e.g., β-Cys93) | Altered protein function, increased propensity for aggregation, marker of oxidative stress. nih.gov |
| Glutathionylation | Cysteine | Protection from irreversible oxidation, potential role in redox signaling. |
| Ubiquitination | Lysine (e.g., β-Lys96, β-Lys145) | Signal for degradation by the proteasome. nih.gov |
| Carbonylation | Proline, Arginine, Lysine, Threonine | A form of irreversible oxidative damage, leading to protein dysfunction and degradation. |
Future Directions and Open Questions in Hemoglobin La Roche Sur Yon Research
Elucidation of Complete Deamidation Kinetics and Thermodynamics
A primary characteristic of Hemoglobin La Roche-sur-Yon is the deamidation of the asparagine residue at the adjacent β-80 position, a post-translational modification that occurs in about half of the abnormal hemoglobin molecules. nih.govdnai.org While it is understood that the substitution at β-81 creates a more flexible local conformation in the EF corner of the β-globin chain, which facilitates this deamidation, the precise kinetics and thermodynamics of this process remain to be fully elucidated. nih.govoup.com
Future research should focus on determining the rate constants for the deamidation reaction under various physiological conditions, including pH and temperature. cambridge.org Investigating the thermodynamic parameters, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) associated with the deamidation, would provide a comprehensive understanding of the spontaneity and energetic drivers of this modification. Such studies could employ techniques like mass spectrometry and nuclear magnetic resonance (NMR) to monitor the reaction in real-time. cambridge.orgscispace.com Understanding these fundamental parameters is crucial for predicting the rate of accumulation of the deamidated form in vivo.
Exploration of Potential Long-Term Molecular Consequences Beyond Known Characteristics
Furthermore, it is important to explore whether the deamidation at β-80, which introduces a negative charge, affects interactions with other cellular components, such as enzymes or chaperone proteins. oup.com The altered surface charge and conformation could potentially lead to aberrant protein-protein interactions, contributing to cellular stress or altered metabolic pathways over time. Long-term studies on patient cohorts, if available, correlated with in-vitro aging studies of erythrocytes containing this variant, could provide valuable insights.
Refinement of Structural Models and Dynamic Simulations
While initial molecular modeling has suggested that the Leu→His substitution at β-81 disrupts the hydrophobic pocket and alters the conformation of the EF segment, more refined structural models are needed. nih.gov High-resolution crystallographic or cryogenic electron microscopy (cryo-EM) studies of both the non-deamidated and deamidated forms of this compound would provide invaluable atomic-level details of the structural changes.
In conjunction with experimental methods, advanced molecular dynamics (MD) simulations can offer a dynamic perspective on how the substitution and subsequent deamidation affect the protein's flexibility, conformational landscape, and allosteric transitions. nih.govnih.govplos.org Simulations could explore the conformational states that are conducive to deamidation and how the presence of the β-81 histidine might catalytically participate in the reaction, as has been proposed. nih.govdnai.org These computational approaches can also help to understand the structural basis for the observed instability and altered oxygen affinity. nih.govresearchgate.net
Broader Implications for Understanding Protein Misfolding and Post-Translational Aging in Other Proteins
This compound serves as an excellent model system for studying the interplay between genetic mutation, conformational changes, and spontaneous post-translational modifications, a sequence of events relevant to a wide range of proteins and human diseases. nih.govoup.com The deamidation of asparagine and glutamine residues is a common form of non-enzymatic protein "aging" that can lead to altered protein function and has been implicated in various age-related conditions. oup.comresearchgate.net
Research into the mechanisms driving deamidation in this compound can provide fundamental insights into the sequence and structural motifs that predispose proteins to this modification. oup.comresearchgate.net Understanding how a single amino acid substitution can dramatically increase the rate of a nearby post-translational modification has broader implications for predicting and potentially mitigating similar events in other long-lived proteins, such as crystallins in the eye lens or amyloidogenic proteins associated with neurodegenerative diseases. cambridge.orgscispace.com The principles learned from this rare hemoglobin variant could, therefore, contribute to a more general understanding of protein misfolding and the molecular basis of aging.
Q & A
Q. What are the structural and functional characteristics of hemoglobin La Roche-sur-Yon, and how do they differ from wild-type hemoglobin?
Methodological Answer: Structural analysis requires techniques like X-ray crystallography or cryo-EM to resolve tertiary and quaternary changes. Functional differences (e.g., oxygen affinity) can be assessed via oxygen dissociation curves using tonometry and spectrophotometry. Compare findings with wild-type hemoglobin controls to isolate mutation-specific effects .
Q. What molecular diagnostic methods are most reliable for detecting this compound in clinical cohorts?
Methodological Answer: High-performance liquid chromatography (HPLC) and capillary electrophoresis are standard for initial screening. Confirmatory testing via DNA sequencing (e.g., Sanger sequencing of the β-globin gene) is essential to identify the specific mutation. Cross-validate results with mass spectrometry to rule out co-inherited variants .
Q. How prevalent is this compound across diverse populations, and what sampling strategies minimize bias in epidemiological studies?
Methodological Answer: Use stratified sampling to ensure representation across ethnic and demographic groups. Partner with multi-center clinical networks (e.g., hematology consortia) to aggregate data. Statistical power calculations should guide sample size to account for low prevalence .
Q. What clinical phenotypes are associated with this compound, and how are they distinguished from other hemoglobinopathies?
Methodological Answer: Conduct longitudinal cohort studies to track hematological parameters (e.g., hemoglobin levels, RBC morphology) and clinical outcomes. Differentiate from thalassemias or sickle cell disease using genetic testing and exclusion criteria in study design .
Advanced Research Questions
Q. How can in vitro models (e.g., induced pluripotent stem cells) elucidate the molecular pathogenesis of this compound?
Methodological Answer: Generate iPSCs from patient-derived fibroblasts, differentiate into erythroid precursors, and analyze globin chain synthesis via radiolabeled amino acid incorporation. Use CRISPR-Cas9 to introduce the mutation in control cells for comparative studies .
Q. What experimental frameworks address contradictions in reported oxygen-binding kinetics of this compound?
Methodological Answer: Standardize experimental conditions (pH, temperature, cofactors) across labs. Employ isothermal titration calorimetry (ITC) for direct measurement of oxygen-binding thermodynamics. Replicate studies using purified hemoglobin variants to minimize confounding factors .
Q. How do computational models (e.g., molecular dynamics simulations) predict the stability of this compound under physiological stress?
Methodological Answer: Simulate the mutant protein’s behavior under varying pH and oxidative conditions using software like GROMACS. Validate predictions with circular dichroism (CD) spectroscopy to assess structural denaturation .
Q. What strategies optimize the detection of this compound in archival samples with degraded DNA?
Methodological Answer: Use next-generation sequencing (NGS) panels with high coverage of the β-globin locus. Apply whole-genome amplification to salvage low-quality DNA. Cross-reference with historical HPLC data to prioritize samples for re-analysis .
Q. How can meta-analyses reconcile discrepancies in the clinical significance of this compound across studies?
Methodological Answer: Perform a systematic review using PRISMA guidelines, stratifying data by study design and population. Apply random-effects models to account for heterogeneity. Sensitivity analyses should exclude low-quality studies (e.g., those lacking genetic confirmation) .
Q. What ethical considerations arise when studying rare hemoglobin variants like La Roche-sur-Yon in vulnerable populations?
Methodological Answer: Develop informed consent protocols that address potential stigmatization. Collaborate with local ethics committees to ensure data anonymization and equitable benefit-sharing. Use community engagement frameworks to build trust and avoid exploitative practices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
